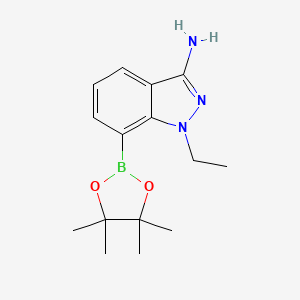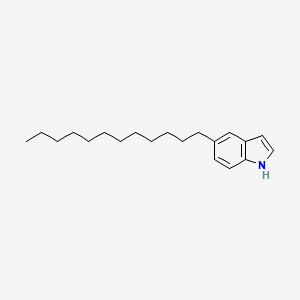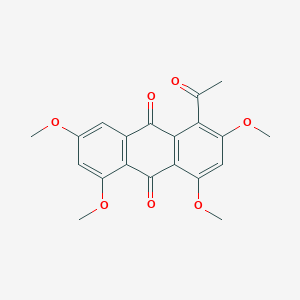![molecular formula C19H37Na2O7P B13135509 disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes a phosphate group, a hexadecanoyloxy chain, and a hydroxypropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate typically involves the esterification of hexadecanoic acid with glycerol, followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous reactors and automated systems ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phosphites, and substituted hydroxypropyl derivatives .
Applications De Recherche Scientifique
Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phospholipid behavior and interactions.
Biology: Plays a role in membrane biology research, particularly in the study of cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties .
Mécanisme D'action
The mechanism of action of disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, modulating signaling pathways and cellular responses. Its molecular targets include membrane receptors and enzymes involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate
- Mannose 6-phosphate disodium salt
- Adenosine-5’-monophosphate disodium salt
- Fructose 6-phosphate disodium salt
Uniqueness
This compound is unique due to its specific combination of a hexadecanoyloxy chain and a hydroxypropyl group, which imparts distinct physicochemical properties. Unlike other similar compounds, it exhibits unique interactions with cell membranes and has specific applications in drug delivery and membrane biology research .
Propriétés
Formule moléculaire |
C19H37Na2O7P |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C19H39O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;;/h18,20H,2-17H2,1H3,(H2,22,23,24);;/q;2*+1/p-2/t18-;;/m1../s1 |
Clé InChI |
HKLKSZPQSFPBDE-JPKZNVRTSA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)







![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)


